1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by its unique structure, which combines a bromonaphthalene moiety with a cyclopropane ring and a carboxylic acid functional group. Its molecular formula is C14H11BrO2, and it has a molecular weight of 291.14 g/mol. This compound is classified under carboxylic acids and is notable for its potential applications in organic synthesis and medicinal chemistry.
The synthesis of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid typically involves several key steps:
The molecular structure of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid features:
The InChI representation for this compound is InChI=1S/C14H11BrO2/c15-12-6-2-3-9-10(12)4-1-5-11(9)14(7-8-14)13(16)17/h1-6H,7-8H2,(H,16,17).
1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions:
The mechanism of action for 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid involves its interaction with biological targets:
The physical and chemical properties of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid include:
These properties are critical for understanding how this compound behaves under different conditions and its potential applications in research and industry .
1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid has several scientific applications:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3